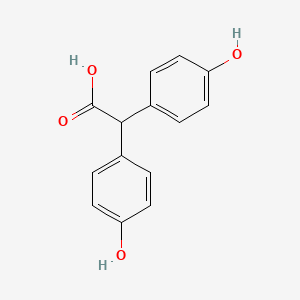

Acide bis(4-hydroxyphényl)acétique

Vue d'ensemble

Description

Bis(4-hydroxyphenyl)acetic acid (BHPA) is an organic compound that is used in a variety of scientific research applications. BHPA is a versatile and relatively simple compound that can be used in a variety of experiments due to its unique properties.

Applications De Recherche Scientifique

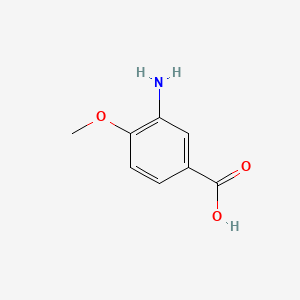

Synthèse de composés esters

“Acide bis(4-hydroxyphényl)acétique” est un acide phénolique qui est estérifié avec divers alcools pour synthétiser des esters . Ce processus est crucial dans la production d'une large gamme de composés chimiques utilisés dans diverses industries, notamment la pharmacie, la cosmétique et l'alimentation.

Acylation de phénols et d'amines

Ce composé est utilisé comme réactif dans l'acylation de phénols et d'amines . L'acylation est un processus essentiel en chimie organique, utilisé pour introduire des groupes acyles dans une molécule. C'est une étape fondamentale dans la synthèse de nombreux composés organiques.

Détermination des enzymes oxydatives

“this compound” est utilisé pour la détermination fluorométrique des enzymes oxydatives . Cette application est particulièrement importante en biochimie et en recherche médicale, où la compréhension de l'activité de ces enzymes peut aider à diagnostiquer et à traiter diverses maladies.

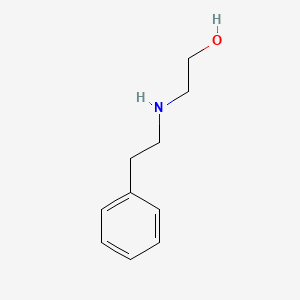

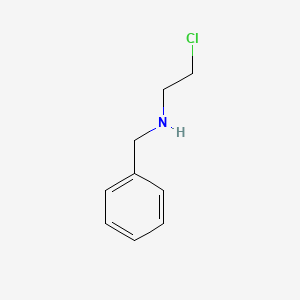

Synthèse de polybenzoxazines

Un monomère bio-sourcé a été obtenu en faisant réagir l'acide 4,4-bis(4-hydroxyphényl)valérique, le polyéthylène glycol, le paraformaldéhyde et la monoéthanolamine . Cette réaction a conduit à la formation de monomères de polyéthylène glycol quadri-téléchéliques terminés par des benzoxazines, contenant des liaisons esters et des groupes hydroxyle aliphatiques . Ce processus est crucial dans la production de polybenzoxazines, une classe de résines thermodurcissables à haute performance.

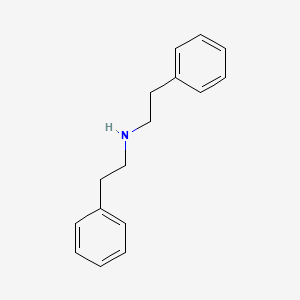

Développement de matériaux vitrimères

La polybenzoxazine résultante présente une température de relaxation mécanique relativement élevée . En raison de la capacité des amines tertiaires à catalyser les réactions de transestérification, et au nombre abondant de groupes hydroxyle, le matériau permet des réactions d'échange sans l'utilisation d'un catalyseur externe . Il possède toutes les caractéristiques typiques d'un vitrimère, telles que le recyclage, la mise en forme et l'auto-guérison . Cela fait de “this compound” un composé précieux dans le développement de matériaux durables et recyclables.

Mécanisme D'action

Target of Action

Bis(4-hydroxyphenyl)acetic acid, also known as 4-Hydroxyphenylacetic acid, is an organic compound that has been found to have certain biological activities

Mode of Action

It is known that this compound can undergo various chemical reactions, such as esterification with various alcohols This suggests that it may interact with its targets through chemical reactions, leading to changes in the targets’ structure or function

Biochemical Pathways

It is known that this compound can be used in the acylation of phenols and amines This suggests that it may affect biochemical pathways involving these types of molecules

Pharmacokinetics

It is known that this compound is a white or off-white crystalline powder that is insoluble in water at room temperature but soluble in organic solvents such as ethanol and dichloromethane This suggests that it may have good bioavailability when administered in suitable formulations

Result of Action

It is known that this compound has certain biological activities and antioxidant properties This suggests that it may exert its effects by interacting with molecular targets and inducing changes that result in antioxidant effects

Action Environment

It is known that this compound is stable under normal conditions This suggests that it may be relatively resistant to environmental factors

Propriétés

IUPAC Name |

2,2-bis(4-hydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c15-11-5-1-9(2-6-11)13(14(17)18)10-3-7-12(16)8-4-10/h1-8,13,15-16H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCBGJZIOPNAEMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7068219 | |

| Record name | Benzeneacetic acid, 4-hydroxy-.alpha.-(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40232-93-7 | |

| Record name | 4-Hydroxy-α-(4-hydroxyphenyl)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40232-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 4-hydroxy-alpha-(4-hydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040232937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, 4-hydroxy-.alpha.-(4-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, 4-hydroxy-.alpha.-(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(4-hydroxyphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

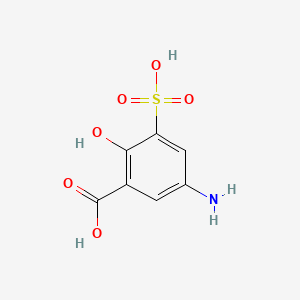

Q1: Why does Bis(4-hydroxyphenyl)acetic acid (p,p-EDDHA) not chelate Fe(3+) while its isomer EDDHA does?

A1: While the exact reasons were not explored in the provided research, it is highly likely that the positioning of the hydroxyl groups in p,p-EDDHA creates a spatial arrangement unfavorable for the formation of stable complexes with Fe(3+). In contrast, the 2-hydroxyphenyl structure in EDDHA allows for the formation of stable five or six-membered chelate rings with the metal ion, which is essential for strong binding. [] This observation underscores how subtle structural differences can dramatically impact a molecule's chemical properties and behavior.

Q2: What is the significance of studying p,p-EDDHA in the context of iron chelators for agricultural applications?

A2: Including p,p-EDDHA in the study, even though it doesn't chelate iron effectively, provides valuable insights into structure-activity relationships. [] By comparing its properties to those of the effective iron chelators like EDDHA, researchers can gain a deeper understanding of the structural features crucial for designing more efficient and targeted chelators in the future. This knowledge is particularly relevant for agricultural applications where iron availability in soil can significantly impact plant growth and crop yields.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophene-4-acetic acid](/img/structure/B1265879.png)